molecular formula C25H22F2O4 B12781609 (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate CAS No. 67597-22-2

(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate

Cat. No.: B12781609
CAS No.: 67597-22-2
M. Wt: 424.4 g/mol
InChI Key: CTRZUQGGDHKYLP-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate is a synthetic organic compound. It is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers. This compound is known for its potent insecticidal properties and is used in various pest control applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate typically involves the following steps:

    Preparation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Phenoxyphenyl and Ethoxyphenyl Groups: These groups are attached through a series of nucleophilic substitution reactions, where the phenoxyphenyl and ethoxyphenyl groups are introduced using appropriate phenol and ethyl ether derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy or ethoxy groups with other functional groups, allowing for the synthesis of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of pyrethroid chemistry and reaction mechanisms.

    Biology: The compound is studied for its effects on insect physiology and its potential as a tool for pest control.

    Medicine: Research is ongoing into its potential use as an antiparasitic agent and its effects on human health.

    Industry: It is used in the development of new insecticides and pest control products, as well as in studies of environmental impact and degradation.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate involves its interaction with the nervous system of insects. The compound binds to voltage-gated sodium channels in nerve cells, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and death of the insect. The molecular targets include specific subtypes of sodium channels, and the pathways involved are related to the disruption of normal ion flow and nerve signal propagation.

Comparison with Similar Compounds

Similar Compounds

    Phenothrin: Another pyrethroid insecticide with a similar structure but different substituents.

    Fenvalerate: A pyrethroid with a cyano group, known for its high insecticidal activity.

    Cycloprothrin: A related compound with dichloro substituents, used as an insecticide.

Uniqueness

(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate is unique due to its specific combination of phenoxyphenyl and ethoxyphenyl groups, along with the difluoro substitution on the cyclopropane ring. This unique structure contributes to its specific insecticidal properties and its effectiveness against a broad range of insect pests.

Properties

67597-22-2

Molecular Formula

C25H22F2O4

Molecular Weight

424.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 1-(4-ethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylate

InChI

InChI=1S/C25H22F2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3

InChI Key

CTRZUQGGDHKYLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(F)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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